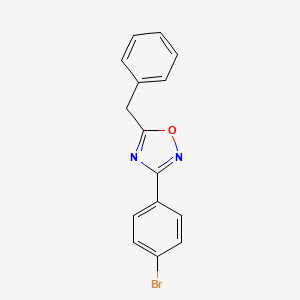

5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole

Descripción general

Descripción

5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with benzyl and bromophenyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with 4-bromobenzoyl chloride in the presence of a base, followed by cyclization with a nitrile oxide intermediate . The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Análisis De Reacciones Químicas

Types of Reactions

5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can modify the oxadiazole ring or the substituents.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with mechanisms involving disruption of bacterial cell wall synthesis and interference with metabolic pathways. Additionally, it demonstrates antiviral properties by inhibiting viral replication processes, making it a candidate for antiviral drug development .

Anticancer Properties

The compound has been explored for its anticancer potential in preclinical studies. It has demonstrated cytotoxicity against several human cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancers. For instance, synthesized derivatives of 1,2,4-oxadiazoles linked to 5-fluorouracil have shown promising anticancer activity with IC50 values indicating significant potency against these cell lines .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory effects. Studies suggest that it may suppress inflammatory responses by modulating biochemical pathways related to inflammation.

Material Science

The compound is also being explored for its potential in developing new materials with specific properties such as conductivity or fluorescence. Its unique chemical structure allows it to act as a building block for synthesizing more complex heterocyclic compounds that can be utilized in various industrial applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus at a minimum inhibitory concentration of 32 µg/mL. The compound's mechanism involved disrupting bacterial cell wall synthesis.

Case Study 2: Anticancer Activity

In another study focusing on its anticancer properties, derivatives of this compound were tested against various human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard anticancer drugs like doxorubicin, suggesting a strong potential for further development into therapeutic agents .

Mecanismo De Acción

The mechanism of action of 5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

- 5-Benzyl-3-(4-chlorophenyl)-1,2,4-oxadiazole

- 5-Benzyl-3-(4-fluorophenyl)-1,2,4-oxadiazole

- 5-Benzyl-3-(4-methylphenyl)-1,2,4-oxadiazole

Uniqueness

5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which can affect the compound’s biological activity and material properties .

Actividad Biológica

5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Overview of 1,2,4-Oxadiazoles

1,2,4-Oxadiazoles are five-membered heterocyclic compounds that have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities including antimicrobial , anticancer , anti-inflammatory , antiviral , and antiparasitic effects. The unique bioisosteric properties of oxadiazoles make them suitable scaffolds for drug development .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains and may serve as a potential candidate for the development of new therapeutic agents targeting infections.

Anticancer Effects

The compound has also demonstrated promising anticancer activity. Studies have reported that derivatives of 1,2,4-oxadiazoles can induce apoptosis in cancer cells through various mechanisms. For instance, molecular docking studies have suggested that these compounds interact with estrogen receptors and other molecular targets involved in cancer progression .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 6.55 | Induction of apoptosis |

| This compound | A549 (lung cancer) | 5.13 | Inhibition of cell proliferation |

| This compound | DU-145 (prostate cancer) | 6.87 | Targeting signaling pathways |

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cancer cell survival and proliferation.

- Induction of Apoptosis : It has been shown to activate apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.

- Interference with Cell Signaling : The compound can disrupt various signaling pathways associated with tumor growth and metastasis .

Case Studies and Research Findings

A notable study investigated the cytotoxic effects of various oxadiazole derivatives on breast cancer cell lines. Among the tested compounds, those structurally similar to this compound exhibited significant cytotoxicity with IC50 values indicating potent activity against MCF-7 and MDA-MB-231 cell lines .

Another research highlighted the synthesis and evaluation of oxadiazole derivatives linked to established chemotherapeutic agents like 5-fluorouracil. These derivatives showed enhanced anticancer effects compared to their parent compounds .

Propiedades

IUPAC Name |

5-benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O/c16-13-8-6-12(7-9-13)15-17-14(19-18-15)10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZMKORRYZIXDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395368 | |

| Record name | 5-benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864836-24-8 | |

| Record name | 5-benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.